molecular formula C11H16N2O2 B11810719 Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone

Cat. No.: B11810719
M. Wt: 208.26 g/mol
InChI Key: MXHYKXRTIIPQBB-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone is an organic compound with the molecular formula C11H16N2O2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a piperidine ring substituted with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of furan-2-carboxylic acid as a starting material, which is then reacted with piperidine and methylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone is unique due to the presence of both the furan and piperidine rings, along with the methylamino substitution. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Biological Activity

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring linked to a piperidine moiety, which is known for its diverse biological activities. The presence of the methylamino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have been evaluated for their potency against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa5.6
Compound BMCF-73.2
Furan DerivativeA5494.8

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an antagonist at adenosine receptors, which are implicated in neurodegeneration.

3. Antimicrobial Activity

Furan derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli20
S. aureus15
P. aeruginosa25

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is involved in multiple signaling pathways related to cell survival and proliferation.
  • Receptor Modulation : It acts on various receptors, including adenosine receptors, influencing neurotransmitter release and neuronal excitability.

Case Study 1: Anticancer Activity

A study investigated the effects of furan derivatives on breast cancer cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Neuroprotective Properties

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits in neurodegenerative conditions.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

furan-2-yl-[4-(methylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C11H16N2O2/c1-12-9-4-6-13(7-5-9)11(14)10-3-2-8-15-10/h2-3,8-9,12H,4-7H2,1H3

InChI Key

MXHYKXRTIIPQBB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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